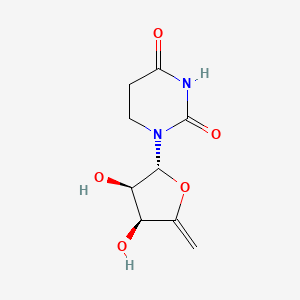
Uridine, 4',5'-didehydro-5'-deoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, 4’,5’-didehydro-5’-deoxy- is a modified nucleoside derived from uridine It is characterized by the absence of a hydroxyl group at the 5’ position and the presence of a double bond between the 4’ and 5’ carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 4’,5’-didehydro-5’-deoxy- typically involves the starting material 5’-deoxy-5’-iodouridine. The key steps include dehalogenation and dehydrogenation reactions to introduce the double bond and remove the iodine atom. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
化学反応の分析
Types of Reactions
Uridine, 4’,5’-didehydro-5’-deoxy- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce the double bond.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could result in saturated compounds.
科学的研究の応用
Uridine, 4’,5’-didehydro-5’-deoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleic acid metabolism and function.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of Uridine, 4’,5’-didehydro-5’-deoxy- involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis and metabolism. The presence of the double bond and the absence of the hydroxyl group at the 5’ position may influence its binding affinity and activity, leading to unique biological effects .
類似化合物との比較
Similar Compounds
Uridine: The parent compound with a hydroxyl group at the 5’ position.
5’-Deoxyuridine: Lacks the hydroxyl group at the 5’ position but does not have the double bond.
4’,5’-Didehydro-5’-deoxycytidine: Similar structure but with a cytosine base instead of uracil.
Uniqueness
Uridine, 4’,5’-didehydro-5’-deoxy- is unique due to the combination of the double bond and the absence of the 5’ hydroxyl group. This structural modification can lead to distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C9H12N2O5 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC名 |
1-[(2R,3R,4S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h6-8,13-14H,1-3H2,(H,10,12,15)/t6-,7-,8-/m1/s1 |
InChIキー |
VXWWOWIDYCJDAC-BWZBUEFSSA-N |
異性体SMILES |
C=C1[C@H]([C@H]([C@@H](O1)N2CCC(=O)NC2=O)O)O |
正規SMILES |
C=C1C(C(C(O1)N2CCC(=O)NC2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15132754.png)
![5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B15132769.png)
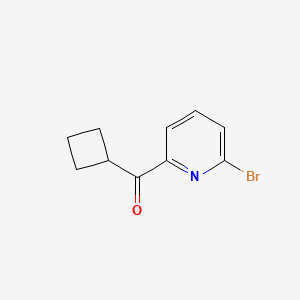

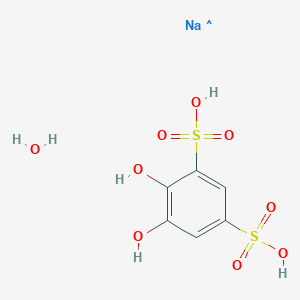




![2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B15132831.png)
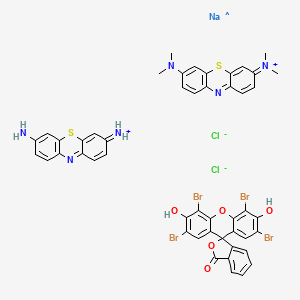
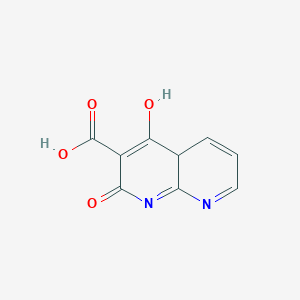

![4-fluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B15132860.png)
